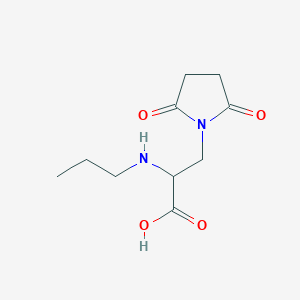
3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidinone ring, which is a five-membered lactam, and a propylamino group attached to a propanoic acid backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.
Introduction of the Propylamino Group: This step involves the alkylation of the pyrrolidinone ring with a propylamine derivative. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.
Attachment of the Propanoic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield
Biological Activity
3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid, also known by its CAS number 55750-62-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H10N2O6 with a molecular weight of 266.21 g/mol. The compound features a pyrrolidine ring which is pivotal for its biological activity.
1. Anticonvulsant Properties
Research has indicated that derivatives of pyrrolidine compounds exhibit anticonvulsant activity. For instance, related compounds have been tested in various seizure models, showcasing significant efficacy. In one study, a compound structurally similar to this compound demonstrated effective protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The compound exhibited an effective dose (ED50) of 31.64 mg/kg in MES and 75.41 mg/kg in PTZ models, indicating a broad spectrum of anticonvulsant activity compared to traditional antiepileptic drugs like phenytoin and valproic acid .
2. Antibacterial and Antifungal Activity
The compound has also been evaluated for its antibacterial and antifungal properties. A study on similar dioxolane derivatives reported excellent antifungal activity against Candida albicans and significant antibacterial effects against various strains of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these activities were notably low, suggesting high potency .
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the presence of the pyrrolidine-2,5-dione structure plays a critical role in modulating neuronal voltage-sensitive sodium channels, which are crucial for the propagation of action potentials in neurons .
Table: Biological Activity Summary
Properties
Molecular Formula |
C10H16N2O4 |
|---|---|
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid |
InChI |
InChI=1S/C10H16N2O4/c1-2-5-11-7(10(15)16)6-12-8(13)3-4-9(12)14/h7,11H,2-6H2,1H3,(H,15,16) |
InChI Key |
SLCGLWXQAOJHED-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(CN1C(=O)CCC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















